N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide (referred to as Epirimil in studies) is a synthetic compound developed for its anticonvulsant properties. Its structure comprises:
- A pyrimidine core substituted with a methyl group at position 6 and a pyrazin-2-yl group at position 2.
- A thioacetamide linker (–S–CH2–CO–NH–) bridging the pyrimidine and a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-8-18(24-19(22-12)14-10-20-6-7-21-14)28-11-17(25)23-13-4-5-15(26-2)16(9-13)27-3/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXDKZGVKHMMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Thioacetamide Linkage: This can be achieved by reacting 3,4-dimethoxyaniline with chloroacetyl chloride to form the intermediate N-(3,4-dimethoxyphenyl)-2-chloroacetamide.
Substitution Reaction: The intermediate is then reacted with 6-methyl-2-(pyrazin-2-yl)pyrimidine-4-thiol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural Differences and Pharmacological Outcomes
Core Heterocycle Variations
- Epirimil’s Pyrimidine-Pyrazine Core : Enhances target selectivity for anticonvulsant receptors compared to oxadiazole (Molbank 2013) or benzamide (Rip-B) cores .
- Pyrimidine vs. Oxadiazole : The pyrimidine’s planar structure facilitates better π-π stacking with biological targets, whereas oxadiazole’s rigidity may limit binding flexibility .
Substituent Effects
- Methoxy Groups : Epirimil’s 3,4-dimethoxyphenyl group improves blood-brain barrier penetration compared to chlorophenyl () or trifluoromethyl () analogs, which may increase CNS bioavailability .
- Halogenated Substituents : Chloro/fluoro groups in compounds enhance metabolic stability but may reduce tolerability due to higher lipophilicity .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Key Pharmacokinetic Parameters
- Binding Affinity : Epirimil’s dual pyrimidine-pyrazine motif allows multi-point interactions (e.g., hydrogen bonding via pyrazine N, hydrophobic via methyl), outperforming analogs with single heterocycles .
- Metabolic Stability : Methoxy groups in Epirimil reduce oxidative metabolism risks compared to halogenated analogs, which are prone to CYP450-mediated degradation .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide, with the CAS number 1242866-29-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological properties, synthesis, and relevant case studies.
The compound's molecular formula is with a molecular weight of 397.5 g/mol. It features a complex structure that includes a dimethoxyphenyl group and a pyrazinyl-pyrimidinyl moiety linked through a thioacetamide functional group.
| Property | Value |
|---|---|
| CAS Number | 1242866-29-0 |
| Molecular Formula | C19H19N5O3S |
| Molecular Weight | 397.5 g/mol |
Anticancer Potential
Several studies have explored the anticancer properties of compounds related to this compound. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values ranging from 1.1 µM to 49.85 µM against HCT116 and A549 cell lines respectively .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression in cancer cells, particularly by targeting specific kinases involved in tumor growth .
- Case Study : A recent study evaluated a series of pyrazole derivatives for their anticancer activity, revealing that certain modifications led to enhanced cytotoxic effects, suggesting that the thioacetamide linkage may play a crucial role in mediating these effects .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory activity:
- In Vitro Studies : Research has indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory processes .
- Animal Models : Animal studies demonstrated that these compounds could significantly reduce inflammation markers in models of arthritis and other inflammatory diseases, suggesting potential therapeutic applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
